

Check Availability & Pricing

# **Application Notes and Protocols for In Vivo Delivery of TK216/DT-216**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SK-216    |           |
| Cat. No.:            | B10788210 | Get Quote |

#### Introduction

The compound designation "SK-216" is associated with a preclinical plasminogen activator inhibitor-1 (PAI-1) inhibitor. However, a more extensively studied compound in clinical development with a similar designation is TK216, also known as DT-216. This document provides detailed application notes and protocols for the in vivo delivery of TK216/DT-216, a first-in-class therapeutic agent investigated for Ewing Sarcoma and Friedreich's Ataxia. Given the greater availability of clinical data for TK216/DT-216, this protocol will focus on this molecule.

TK216/DT-216 has distinct mechanisms of action for each indication. In Ewing Sarcoma, it was initially designed as an inhibitor of the EWS::FLI1 fusion protein, a key driver of the disease.[1] [2] More recent studies, however, suggest that its cytotoxic effects may be mediated through the destabilization of microtubules.[3][4] For Friedreich's Ataxia, DT-216 is a GeneTAC™ (Gene Targeted Chimera) small molecule designed to target the expanded GAA repeat in the frataxin (FXN) gene, thereby restoring FXN protein expression.[5][6] A second-generation compound, DT-216P2, has been developed with an improved formulation for better tolerability.[5][7]

These protocols are intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of TK216/DT-216.

## **Quantitative Data Summary**



The following tables summarize the quantitative data from clinical trials of TK216/DT-216 in Ewing Sarcoma and Friedreich's Ataxia.

Table 1: Phase I/II Clinical Trial of TK216 in Relapsed/Refractory Ewing Sarcoma[1][8][9]

| Parameter                                  | Value                                                          |
|--------------------------------------------|----------------------------------------------------------------|
| Number of Patients                         | 85                                                             |
| Median Age (years)                         | 27 (range: 11-77)                                              |
| Administration Route                       | Continuous Intravenous Infusion                                |
| Recommended Phase II Dose (RP2D)           | 200 mg/m²/day for 14 days                                      |
| Most Frequent Adverse Events at RP2D       | Neutropenia (44.7%), Anemia (29.4%),<br>Leukopenia (29.4%)     |
| Clinical Response at RP2D (Cohorts 9 & 10) | 2 Complete Responses, 1 Partial Response, 14<br>Stable Disease |
| 6-month Progression-Free Survival          | 11.9%                                                          |

Table 2: Phase 1 Multiple-Ascending Dose Study of DT-216 in Friedreich's Ataxia[10][11]

| Parameter                                   | Value                                                                 |
|---------------------------------------------|-----------------------------------------------------------------------|
| Number of Patients                          | 29                                                                    |
| Administration Route                        | Weekly Intravenous Injections (3 doses)                               |
| Dose Cohorts                                | 100 mg, 200 mg, 300 mg                                                |
| Key Pharmacodynamic Finding (300 mg cohort) | 30% mean increase in FXN mRNA in skeletal muscle (p<0.05 vs. placebo) |
| Notable Adverse Event                       | Injection site thrombophlebitis                                       |

## **Experimental Protocols**



## Protocol 1: In Vivo Delivery of TK216 for Ewing Sarcoma (Clinical Trial Protocol)

This protocol is based on the methodology of the Phase I/II clinical trial of TK216 in patients with relapsed or refractory Ewing Sarcoma.[1][8][12]

- 1. Patient Selection:
- Patients with a confirmed diagnosis of relapsed or refractory Ewing Sarcoma.
- Measurable disease as per RECIST v1.1 criteria.[12]
- Adequate organ function and performance status.
- A central venous catheter must be in place before the infusion of the study drug.[12]
- 2. Formulation and Administration:
- TK216 is administered as a continuous intravenous infusion.
- The recommended phase II dose is 200 mg/m² per day.[1]
- The infusion is administered over 14 days, followed by a rest period.[1][13]
- For potential synergistic effects, vincristine may be co-administered.[1]
- 3. Monitoring and Evaluation:
- Monitor for adverse events, with a focus on hematological toxicities such as neutropenia, anemia, and leukopenia.[1]
- Assess tumor response using imaging techniques (e.g., MRI) according to RECIST v1.1 criteria.[12]
- Collect pharmacokinetic samples to determine the drug's concentration in plasma.



## Protocol 2: In Vivo Delivery of DT-216P2 for Friedreich's Ataxia (Clinical Trial Protocol)

This protocol is based on the planned Phase 1/2 clinical trial for the second-generation compound, DT-216P2.[5][14]

- 1. Participant Selection:
- Healthy volunteers (for initial safety and PK) and patients with a genetic confirmation of Friedreich's Ataxia.
- Age and other inclusion/exclusion criteria as specified in the trial protocol.
- 2. Formulation and Administration:
- DT-216P2 is formulated for intravenous and subcutaneous administration.
- The study will evaluate single and multiple ascending doses.
- Administration routes to be tested include intravenous infusion, subcutaneous infusion, and subcutaneous injection.[5]
- 3. Monitoring and Evaluation:
- Primary endpoints are safety and tolerability, with a focus on injection site reactions.
- Pharmacokinetic profiles will be determined for each administration route.
- Pharmacodynamic assessments will include the measurement of frataxin (FXN) mRNA and protein levels in relevant tissues (e.g., skeletal muscle, peripheral blood mononuclear cells).
   [5][11]

# Visualizations Signaling Pathway Diagrams





Click to download full resolution via product page

Caption: Mechanisms of action of TK216/DT-216 in Ewing Sarcoma and Friedreich's Ataxia.

### **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Experimental workflow for the Phase I/II clinical trial of TK216 in Ewing Sarcoma.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of TK216: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Trial Spotlight Ewing Sarcoma Children's National [innovationdistrict.childrensnational.org]
- 3. TK216 targets microtubules in Ewing sarcoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TK216 targets microtubules in Ewing sarcoma cells | bioRxiv [biorxiv.org]
- 5. curefa.org [curefa.org]
- 6. New and Emerging Drug and Gene Therapies for Friedreich Ataxia PMC [pmc.ncbi.nlm.nih.gov]
- 7. ataxia.org.uk [ataxia.org.uk]
- 8. ascopubs.org [ascopubs.org]
- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 10. neurologylive.com [neurologylive.com]
- 11. Design Therapeutics Reports Initial Results from Phase 1 Multiple-Ascending Dose Study of DT-216 for the Treatment of Friedrich Ataxia | Design Therapeutics, Inc [designtx.gcs-web.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. curefa.org [curefa.org]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Delivery of TK216/DT-216]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10788210#protocol-for-in-vivo-delivery-of-sk-216]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com